molecular formula C7H16N2S B7841493 2-(4-methylpiperazin-1-yl)ethane-1-thiol

2-(4-methylpiperazin-1-yl)ethane-1-thiol

Cat. No.: B7841493
M. Wt: 160.28 g/mol
InChI Key: GKXASWWKVLIZQU-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)ethane-1-thiol is an organic compound that features a piperazine ring substituted with a methyl group and an ethanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)ethane-1-thiol typically involves the reaction of 4-methylpiperazine with 2-chloroethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)ethane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

    Addition: The thiol group can add to alkenes and alkynes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used.

    Addition: Catalysts like palladium or platinum are often employed.

Major Products Formed

    Oxidation: Disulfides.

    Substitution: Various substituted piperazines.

    Addition: Thioethers and thioesters.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The piperazine ring can interact with receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazinyl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    2-(4-Methylpiperazinyl)acetaldehyde: Contains an aldehyde group instead of a thiol group.

Uniqueness

2-(4-methylpiperazin-1-yl)ethane-1-thiol is unique due to the presence of both a piperazine ring and a thiol group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S/c1-8-2-4-9(5-3-8)6-7-10/h10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXASWWKVLIZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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